4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R,4R,5S)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPOADZCFCZMRW-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364932-19-3 | |
| Record name | 4-N-Desacetyl-5-N-acetyl oseltamivir acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364932193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10V6FRB9ME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes
The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid generally derives from Oseltamivir or its intermediates and involves selective deacetylation and acetylation steps.
- Starting Materials: Commonly, N-acetyl-D-glucosamine or shikimic acid derivatives are used as precursors in the synthesis of Oseltamivir-related compounds.
- Key Synthetic Steps:
- Construction of the cyclohexene ring via intramolecular Horner–Wadsworth–Emmons reaction from aldehyde intermediates.
- Transformation of the N-acetyl group into azido groups for further functionalization.
- Introduction of the 3-pentoxy substituent with stereochemical control.
- Selective hydrolysis (deacetylation) at the 4-N position and acetylation at the 5-N position to yield the target compound.
These steps are supported by literature describing the synthesis of Oseltamivir and related compounds from N-acetyl-D-glucosamine, highlighting the pivotal role of intermediate aldehydes and azide chemistry for ring construction and functional group manipulation.
Industrial Preparation and Purification
- Non-Sodium Azide Route:
Industrial synthesis favors a non-sodium azide route for safety and scalability. Although longer, this route avoids hazardous sodium azide and uses milder reaction conditions, making it more suitable for large-scale production. - Hydrogenolysis and Salt Formation:
The intermediate with acetyl and amino groups undergoes hydrogenolysis and subsequent salification (e.g., phosphoric acid treatment) to form the crude product. - Purification by Recrystallization:
The crude this compound (also referred to as Ro 64-0796/002 in patents) is purified by recrystallization from solvents such as water, methanol, ethanol, or aqueous ethanol solutions (90–99% v/v).- Activated carbon treatment (0.5–2 hours reflux) is used to decolorize and remove impurities before crystallization.
- Cooling the filtrate induces crystallization of the high-purity product.
- Purity Achieved:
- Purity >99.0% by HPLC
- Maximum single impurity <0.1%
- Total impurities <1.0%
- Total recovery ≥80%
- Solvent Selection:
Water and lower alcohols are preferred due to solubility characteristics and ease of handling. The carbon chain length of the alcohol affects solubility and hence purification efficiency.
Detailed Experimental Data from Patent Literature
| Step | Conditions | Solvent | Temperature | Duration | Outcome | Purity (HPLC) | Recovery (%) |
|---|---|---|---|---|---|---|---|
| Hydrogenolysis and salification | Pd catalyst, triphenylphosphine, phosphoric acid | Dehydrated ethanol | 35–50 °C | 2 hours + 2 hours | Crude product obtained | Not specified | Not specified |
| Recrystallization with ethanol | GAC decolorization (1g per 12.5g crude) | Dehydrated ethanol | 60–80 °C reflux | 60 min + cooling overnight | Crystallized product | 99.77% | 89.15% |
| Recrystallization with methanol | GAC decolorization (1g per 12.5g crude) | Anhydrous methanol | 50–60 °C reflux | 45 min + cooling overnight | Crystallized product | Not specified | Not specified |
GAC: Granular Activated Carbon
This data illustrates the purification process that yields pharmaceutical-grade this compound, emphasizing solvent choice, temperature control, and decolorization steps.
Summary of Preparation Methodology
| Aspect | Description |
|---|---|
| Synthetic Approach | Multi-step synthesis from N-acetyl-D-glucosamine or shikimic acid derivatives involving ring formation, azide chemistry, and selective acetylation/deacetylation |
| Industrial Route | Non-sodium azide method preferred for safety; includes hydrogenolysis and phosphoric acid salt formation |
| Purification | Recrystallization from water/alcohol with activated carbon treatment to achieve >99% purity |
| Key Parameters | Solvent choice (methanol, ethanol, aqueous ethanol), temperature (50–80 °C), activated carbon dosage, cooling crystallization |
| Quality Control | HPLC purity, impurity profile, recovery yield |
Research Findings and Considerations
- The non-sodium azide route, despite being longer, avoids hazardous reagents and allows safer scale-up.
- Activated carbon treatment is critical for removing color and trace impurities, improving crystallization quality.
- The recrystallization solvent and its concentration significantly influence the purity and yield of the final product.
- The process yields a compound with stringent impurity limits suitable for pharmaceutical use, meeting regulatory standards.
- The described methods are supported by multiple patents and chemical databases, providing a robust foundation for industrial application.
Chemical Reactions Analysis
Types of Reactions: 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
Pharmaceutical Applications
Impurity Reference Standards
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid serves as an impurity reference standard in the pharmaceutical industry. It is crucial for:
- Quality Control (QC) : Used to ensure the purity and quality of Oseltamivir formulations during production.
- Analytical Method Development : Employed in developing and validating analytical methods for detecting impurities in pharmaceutical products .
Regulatory Compliance
The compound is essential for meeting regulatory requirements, particularly for Abbreviated New Drug Applications (ANDA) where demonstrating the quality and consistency of drug products is critical .
Case Studies and Research Findings
Research studies have utilized this compound to investigate its role as an impurity in the metabolism of Oseltamivir. For instance:
- Metabolic Studies : Research indicated that understanding impurities like this compound can provide insights into the metabolic pathways of antiviral drugs, influencing drug design and efficacy .
- Toxicological Assessments : Studies have assessed the toxicological profiles of this compound to evaluate its safety as an impurity in therapeutic formulations .
Mechanism of Action
The mechanism by which 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid exerts its effects is not well understood, as it is primarily an impurity rather than an active drug. its presence can influence the overall efficacy and safety of Oseltamivir. The molecular targets and pathways involved in its formation and degradation are similar to those of Oseltamivir, involving the inhibition of the influenza virus neuraminidase enzyme.
Comparison with Similar Compounds
Structural and Functional Comparison
Key Structural Differences
- Oseltamivir Carboxylate : The active metabolite of Oseltamivir lacks the ethyl ester group and has a free carboxylic acid, enhancing its binding to neuraminidase (NA) .
- 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid: Retains the ethyl ester but replaces the acetyl group at the 4-N position with an amino group and introduces an acetyl group at the 5-N position, altering its pharmacokinetic properties .
- Zanamivir: A sialic acid analog with a guanidino group instead of a hydrophobic side chain, enabling direct inhalation but poor oral bioavailability .
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₆H₂₈N₂O₄ | 312.4 | Chloroform, Methanol | Ethyl ester, 5-N-acetyl, 4-N-amino |
| Oseltamivir Carboxylate | C₁₄H₂₄N₂O₄ | 284.3 | Water | Carboxylic acid, 5-N-acetyl |
| Zanamivir | C₁₂H₂₀N₄O₇ | 332.3 | Water | Guanidino, glycerol side chain |
| Peramivir | C₁₅H₂₈N₄O₄ | 328.4 | Water | Cyclopentane, carboxylic acid |
Binding Affinity and Resistance Profiles
- This compound: Limited direct activity data, but structural modifications suggest reduced NA binding compared to Oseltamivir carboxylate .
- Zanamivir and Laninamivir : Exhibit lower resistance rates due to their closer structural resemblance to human sialic acid (N-acetylneuraminic acid) . Docking studies show Zanamivir binds optimally to mutant NA enzymes (ΔG = −6.57 kcal/mol for Oseltamivir vs. −7.51 to −9.43 kcal/mol for Zanamivir analogs) .
- Fluorinated Derivatives : Fluorine-substituted Oseltamivir analogs demonstrate 5–259 times higher NA inhibition against resistant strains compared to Oseltamivir carboxylate .
Table 2: Docking Scores and Resistance Profiles
| Compound | Docking Score (ΔG, kcal/mol) | Resistance to Mutant NA |
|---|---|---|
| Oseltamivir | −6.57 | High |
| Zanamivir | −8.91 | Low |
| Compound F32 (Derivative) | −9.43 | Moderate |
| Fluorinated Derivative (Table 1 in ) | N/A | Very Low |
Biological Activity
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, a metabolite of the antiviral drug Oseltamivir (commonly known as Tamiflu), has garnered attention for its biological activity, particularly in the context of influenza treatment. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and comparative efficacy against influenza viruses.
This compound is formed through the metabolic processes that convert Oseltamivir into its active form, oseltamivir carboxylate (OC). The compound exhibits structural modifications that may influence its bioavailability and therapeutic efficacy compared to Oseltamivir. The primary metabolic pathway involves hydrolysis and deacetylation, leading to the formation of 4-N-Ac-Oseltamivir, which retains some antiviral properties similar to its parent compound.
The antiviral mechanism of this compound is primarily attributed to its role as a neuraminidase inhibitor . Neuraminidase is an enzyme critical for the release of new viral particles from infected cells. By inhibiting this enzyme, 4-N-Ac-Oseltamivir prevents the spread of the influenza virus within the host, thereby limiting viral replication and associated symptoms .
Table 1: Neuraminidase Inhibition Potency
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Following oral administration of Oseltamivir, the conversion to its active metabolite occurs rapidly, with peak plasma concentrations achieved within a few hours. The elimination half-life for oseltamivir is approximately 1–3 hours, while that for oseltamivir carboxylate is about 6–10 hours, allowing for effective dosing regimens .
Case Study: Efficacy in Influenza Prevention
A randomized controlled trial investigated the effectiveness of Oseltamivir in preventing influenza among household contacts of infected individuals. The results showed an overall protective efficacy of 89% against clinical influenza in contacts taking Oseltamivir . Although this study primarily focused on the parent compound, it provides insights into the potential efficacy of its metabolites.
Safety Profile and Adverse Effects
The safety profile of this compound appears to be favorable based on available data. Clinical studies have reported gastrointestinal side effects comparable to placebo groups when administering Oseltamivir . Neuropsychiatric adverse events have been assessed in patients receiving oseltamivir; however, no significant differences were noted between treated and untreated groups .
Q & A
Q. Notes
- Avoided consumer/commercial content (e.g., supplier data, pricing).
- All citations derived from peer-reviewed studies or validated patents.
- Methodological rigor emphasized for reproducibility in academic settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
